3-[(2-Iodocycloheptyl)oxy]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Iodocycloheptyl)oxy]oxetane is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.14 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and an iodocycloheptyl group
Vorbereitungsmethoden
The synthesis of 3-[(2-Iodocycloheptyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule undergoes cyclization to form the oxetane ring . Another approach is the epoxide ring-opening followed by ring-closing reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-[(2-Iodocycloheptyl)oxy]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Iodocycloheptyl)oxy]oxetane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3-[(2-Iodocycloheptyl)oxy]oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
3-[(2-Iodocycloheptyl)oxy]oxetane can be compared with other oxetane-containing compounds, such as:
3-[(2-Iodocyclohexyl)oxy]oxetane: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
2-Methyleneoxetanes: Compounds with a methylene group attached to the oxetane ring, known for their reactivity in ring-opening reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the iodocycloheptyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17IO2 |
---|---|
Molekulargewicht |
296.14 g/mol |
IUPAC-Name |
3-(2-iodocycloheptyl)oxyoxetane |
InChI |
InChI=1S/C10H17IO2/c11-9-4-2-1-3-5-10(9)13-8-6-12-7-8/h8-10H,1-7H2 |
InChI-Schlüssel |
VPFISRNOJFGQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)I)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.